molecular formula C14H10F3NO3 B6394531 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid CAS No. 1261972-84-2

6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid

Cat. No.: B6394531
CAS No.: 1261972-84-2
M. Wt: 297.23 g/mol
InChI Key: TWGGUFLZPSZRSR-UHFFFAOYSA-N
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Description

6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid is an organic compound with the molecular formula C13H10F3NO3 It is a derivative of picolinic acid, characterized by the presence of a methoxy group and a trifluoromethyl group on the phenyl ring

Properties

IUPAC Name

6-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-6-5-8(7-9(12)14(15,16)17)10-3-2-4-11(18-10)13(19)20/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGGUFLZPSZRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid typically involves the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. Additionally, it can interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluoro-3-methoxyphenyl)picolinic acid
  • 6-Amino-3-(4-methoxy-3-trifluoromethylphenyl)picolinic acid
  • 6-Indazolyl-2-picolinic acids

Uniqueness

6-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. These functional groups impart distinct chemical and biological properties, making the compound valuable for various applications. Its structural features also allow for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .

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